Home > Products > Screening Compounds P105285 > Ganirelix acetate
Ganirelix acetate - 129311-55-3

Ganirelix acetate

Catalog Number: EVT-242451
CAS Number: 129311-55-3
Molecular Formula: C84H121ClN18O17
Molecular Weight: 1690.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ganirelix acetate is a synthetic decapeptide that acts as a potent antagonist of gonadotropin-releasing hormone (GnRH) []. It is classified as a GnRH antagonist due to its ability to competitively bind to GnRH receptors in the anterior pituitary gland []. This binding prevents the natural GnRH from activating its receptor, thereby inhibiting the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) []. In scientific research, Ganirelix acetate serves as a valuable tool to investigate various physiological processes related to GnRH signaling, particularly in the context of reproductive biology.

Leuprolide Acetate

Compound Description: Leuprolide acetate is a synthetic gonadotropin-releasing hormone (GnRH) agonist. In clinical settings, it is used to suppress the natural production of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) [, , , , ].

Relevance: Leuprolide acetate is often used in conjunction with ganirelix acetate in controlled ovarian hyperstimulation (COH) protocols for in vitro fertilization (IVF) [, , , , ]. While ganirelix acetate provides rapid and direct suppression of LH surge, leuprolide acetate is used for initial pituitary downregulation [].

Cetrorelix Acetate

Compound Description: Cetrorelix acetate is another synthetic decapeptide that acts as a GnRH antagonist [, , ]. Like ganirelix acetate, it competitively binds to GnRH receptors in the pituitary gland, thereby preventing the release of LH and FSH [, , ].

Relevance: Cetrorelix acetate and ganirelix acetate share a similar mechanism of action and are both clinically used to prevent premature LH surges during COH for assisted reproductive technologies (ART) [, , ]. They are considered alternative options within the GnRH antagonist protocol.

Buserelin

Compound Description: Buserelin is a potent synthetic GnRH agonist [].

Relevance: Unlike ganirelix acetate, which is a GnRH antagonist, buserelin acts as an agonist, stimulating GnRH receptors []. This contrasting effect on GnRH receptors highlights the different applications of these compounds in ART.

Medroxyprogesterone Acetate (MPA)

Compound Description: Medroxyprogesterone acetate (MPA) is a synthetic progestin medication [].

Relevance: While not structurally related to ganirelix acetate, MPA is relevant to the research as it is sometimes used in delayed-start ovarian stimulation protocols alongside GnRH antagonists like ganirelix acetate []. This combination aims to improve outcomes in patients with poor ovarian response or poor-quality embryos.

Dydrogesterone

Compound Description: Dydrogesterone is a synthetic progestin medication, similar in structure and function to the natural hormone progesterone []. It is used in various reproductive health contexts, including luteal phase support during ART cycles.

Relevance: Dydrogesterone, in the context of the provided research, is studied as an alternative approach to ganirelix acetate in freeze-all IVF/ICSI cycles []. While ganirelix acetate prevents premature LH surges during ovarian stimulation, dydrogesterone, in a progestin-primed ovarian stimulation protocol, is being investigated for its potential to alter the treatment course and potentially offer advantages in specific patient populations or cycle types.

Source and Classification

Ganirelix acetate is classified as a peptide drug, specifically falling under the category of gonadotropin-releasing hormone analogs. Its synthesis is derived from endogenous gonadotropin-releasing hormone, which plays a crucial role in the regulation of reproductive hormones such as luteinizing hormone and follicle-stimulating hormone. The compound is commercially available and is often used in fertility treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of ganirelix acetate involves several steps, primarily focusing on the preparation of peptide precursors followed by modifications to achieve the final product.

  1. Preparation of Precursors: The synthesis begins with the formation of ganirelix precursor peptides using solid-phase peptide synthesis techniques. Key amino acids such as Fmoc-Lys(Boc)-OH and Fmoc-D-Lys(Boc)-OH are used to construct the peptide chain.
  2. Modification Steps: After synthesizing the precursor, side-chain amino groups of lysine residues are modified using reagents such as ethylamino ethylimino methanesulfonic acid. This step is crucial for enhancing the yield and purity of the final product.
  3. Purification: The crude ganirelix product undergoes purification through high-performance liquid chromatography (HPLC). This two-step purification method significantly improves product quality by removing impurities and ensuring high yields .
Molecular Structure Analysis

Structure and Data

Ganirelix acetate has a complex molecular structure characterized by its decapeptide composition, consisting of nine different amino acids arranged in a specific sequence. The molecular formula is C69_{69}H93_{93}N17_{17}O14_{14}S, with a molecular weight of approximately 1480.6 g/mol.

  • Structural Features:
    • The peptide contains various functional groups including amides and carboxylic acids.
    • Its three-dimensional conformation is critical for its biological activity, influencing how it interacts with gonadotropin receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Ganirelix acetate undergoes several chemical reactions during its synthesis and purification:

  1. Peptide Coupling: The initial step involves coupling amino acids on a resin support through amide bond formation.
  2. Side Chain Modifications: Modifications to the side chains are performed under controlled pH conditions to ensure optimal reaction efficiency.
  3. HPLC Elution: The purification process employs gradient elution techniques, where solvent compositions are varied to separate ganirelix acetate from impurities effectively .
Mechanism of Action

Process and Data

Ganirelix acetate functions by antagonizing the action of gonadotropin-releasing hormone at its receptor sites in the pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, which are essential for ovulation and fertility regulation.

  • Action Mechanism:
    • Upon administration, ganirelix acetate competes with endogenous gonadotropin-releasing hormone for binding to its receptors.
    • This competitive inhibition leads to decreased levels of luteinizing hormone and follicle-stimulating hormone, effectively controlling ovarian stimulation during fertility treatments .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ganirelix acetate exhibits several notable physical and chemical properties:

  • Physical Properties:
    • Appearance: Typically presented as a white to off-white powder.
    • Solubility: Soluble in water and certain organic solvents; solubility can be influenced by pH levels.
  • Chemical Properties:
    • Stability: The compound is stable under recommended storage conditions but may degrade under extreme temperatures or pH levels.
    • pH Sensitivity: Its solubility and stability are sensitive to changes in pH, necessitating careful formulation during preparation .
Applications

Scientific Uses

Ganirelix acetate is primarily utilized in reproductive medicine, particularly in:

  • Fertility Treatments: It is used in controlled ovarian hyperstimulation protocols to prevent premature ovulation during in vitro fertilization cycles.
  • Research Applications: Ganirelix acetate serves as a valuable tool in studies related to reproductive endocrinology, allowing researchers to explore hormonal interactions and therapeutic interventions for infertility.
Synthetic Methodologies and Innovations

Solid-Phase Peptide Synthesis (SPPS) Strategies

Fmoc-Based Fragment Condensation Approaches

Modern synthesis of Ganirelix acetate leverages Fmoc-based fragment condensation to overcome limitations of linear solid-phase synthesis. This approach divides the decapeptide into two segments: [1-5] and [6-10], which are synthesized separately before conjugation. Fragment condensation significantly reduces synthesis time by 40% compared to stepwise methods and achieves crude peptide purity exceeding 93% [2] [7]. The technique minimizes cumulative coupling errors and epimerization risks, particularly at sterically hindered residues like D-3Pal (position 3) and D-hArg(Et,Et)₂ (position 6). Post-condensation, the full-length peptide-resin complex undergoes simultaneous side-chain deprotection and cleavage, streamlining production for industrial scale-up [7].

Table 1: Fragment Condensation vs. Linear SPPS for Ganirelix Acetate

ParameterFragment MethodLinear SPPS
Crude Purity>93%80-85%
Synthesis Duration7 days12 days
Total Yield77%62%
Racemization Incidence<0.8%2.5%

Resin Selection and Functionalization for Peptide Chain Elongation

Resin choice critically influences coupling efficiency and final yield in Ganirelix synthesis. Rink Amide AM resin (substitution level: 0.65–0.71 mmol/g) is preferred for C-terminal amidation, providing a stable anchor for C-terminal D-Ala incorporation [1] [7]. Functionalization involves swelling in DCM/DMF (1:1 v/v) followed by Fmoc deprotection with 20% piperidine/DMF. For segment coupling, CTC (chlorotrityl chloride) resin enables mild cleavage of protected fragments using acetic acid/trifluoroethanol/DCM (1:1:8 v/v), preserving acid-sensitive protecting groups like Pbf and tBu [7]. Resin loading is optimized at 0.6 mmol/g to prevent chain aggregation during elongation of the hydrophobic sequence (e.g., D-2Nal, D-Phe(4-Cl)).

Optimization of Coupling Reagents

Coupling reagent selection minimizes racemization during incorporation of D-amino acids (positions 1, 2, 3, 6, 10). PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with HOBt (1-hydroxybenzotriazole) in NMP achieves near-quantitative coupling (>99.5%) for sterically hindered residues like D-hArg(Et,Et)₂ [1] [7]. DIC (N,N'-diisopropylcarbodiimide) is employed for standard amino acids (Ser, Tyr, Leu) due to its low racemization tendency and cost-effectiveness. Critical optimizations include:

  • Temperature Control: 0–5°C for D-residue coupling, reducing racemization to <0.5%
  • Molar Ratios: 3-fold excess of Fmoc-amino acids with 2.8 eq PyBOP/3 eq DIEA
  • Reaction Monitoring: Kaiser test or chloranil test for unreacted amines, ensuring complete coupling before chain elongation [1].

Table 2: Coupling Reagent Performance in Ganirelix Synthesis

Reagent SystemCoupling EfficiencyRacemization RiskCost Index
PyBOP/HOBt/DIEA>99.5%Low (0.3-0.5%)High
DIC/HOBt98.5%Moderate (1.2%)Medium
HATU/DIEA99.0%Low (0.4%)Very High

Side-Chain Modification Techniques

Selective Deprotection of Dde and Fmoc Groups

Orthogonal deprotection is essential for introducing homoarginine analogs at positions 6 and 8. Dde [1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl] protection on lysine side chains (Fmoc-D-Lys(Dde)-OH and Fmoc-Lys(Dde)-OH) enables selective removal under mild conditions using 2% hydrazine hydrate/DMF (v/v), preserving tert-butyl, trityl, and Fmoc groups [2] [7]. The deprotection kinetics are temperature-dependent, with optimal efficiency at 25°C for 10 minutes. Subsequent Fmoc cleavage with 20% piperidine/DMF exposes α-amines for guanidinylation without affecting side-chain functionalities. This sequential strategy achieves >98% selectivity, critical for preventing truncated sequences [7].

Guanidinylation Strategies for Homoarginine Analog Synthesis

Lysine-to-homoarginine conversion uses bis(ethylamino)methane sources activated by carbodiimides. After Dde removal, resin-bound lysine reacts with N,N'-diethylcarbodiimide (DIC) and bis(ethyl)amine in DMF at 25°C for 12 hours, forming Et-protected guanidino groups [2] [7]. Key innovations include:

  • Solvent Optimization: Anhydrous DMF with molecular sieves minimizes hydrolysis
  • Stoichiometry: 10-fold excess of bis(ethyl)amine ensures complete conversion (>95%)
  • Byproduct Control: Filtration washes with 0.5% acetic acid/DMF remove urea derivativesThis in-situ modification avoids expensive pre-synthesized Fmoc-hArg(Et,Et)-OH, reducing raw material costs by 30% [1].

Role of Ytterbium Triflate in Side-Chain Functionalization

Ytterbium triflate (Yb(OTf)₃) catalyzes guanidinylation at 0.5–1.0 eq, accelerating the reaction rate 4-fold while suppressing racemization of adjacent chiral centers [2]. The lanthanide catalyst coordinates with carbonyl oxygens, activating the carbodiimide toward nucleophilic attack by bis(ethyl)amine. This enables:

  • Low-Temperature Reactions: 0°C instead of 25°C, preserving stereochemical integrity
  • Reduced Reaction Time: 3 hours vs. 12 hours without catalyst
  • Enhanced Yield: 97% conversion vs. 85% with uncatalyzed methods [2].

Challenges in Large-Scale Production

Purification Protocols for Multi-Step Peptide Synthesis

Crude Ganirelix acetate contains up to 15% impurities, including deletion sequences, acetylated byproducts, and diastereomers. Industrial-scale purification uses preparative reverse-phase HPLC with C18-bonded silica (10 μm, 300 Å) and a ternary solvent system:

  • Mobile Phase A: 0.1% phosphoric acid/water (v/v)
  • Mobile Phase B: Acetonitrile
  • Mobile Phase C: 1.0 M sodium perchlorate for ion-pairingGradient elution (15–35% B over 60 minutes) at pH 2.5 resolves critical impurities like D-Tyr⁴ and D-Leu⁷ epimers [3]. Post-purification, desalting via size-exclusion chromatography (Sephadex G-25) achieves >99.5% purity, with lyophilization yielding acetic acid counterions stoichiometrically.

Minimizing Racemization During D-Amino Acid Incorporation

D-amino acids (positions 1, 2, 3, 6, 10) are racemization hotspots due to repeated piperidine exposures. Key mitigation strategies include:

  • Reduced Deprotection Time: 5-minute pulses with 20% piperidine/DMF (vs. standard 20 minutes)
  • Coupling Sequence: Incorporating D-residues at 0°C using PyBOP/HOAt
  • Steric Shielding: Using bulky protecting groups (e.g., 2,4,6-trimethoxybenzyl) for D-Lys precursorsThese measures limit racemization to <0.8% per D-residue, versus >2.5% in unprotected protocols [1] [7].

Table 3: Racemization Risks at D-Amino Acid Positions

PositionResidueRacemization RiskStabilization Method
1D-2NalHigh (3.2%)0°C coupling with PyBOP/HOAt
2D-4-Cl-PheModerate (1.8%)Trt side-chain protection
3D-3-PalHigh (2.9%)Reduced piperidine exposure (5 min)
6D-hArg(Et,Et)₂Very High (4.5%)Yb(OTf)₃-catalyzed guanidinylation
10D-AlaLow (0.7%)Low-temperature acetylation

Comprehensive Compound Listing

Properties

CAS Number

129311-55-3

Product Name

Ganirelix acetate

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid

Molecular Formula

C84H121ClN18O17

Molecular Weight

1690.4 g/mol

InChI

InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1

InChI Key

OVBICQMTCPFEBS-SATRDZAXSA-N

SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O

Synonyms

Antagon
ganirelix
ganirelix acetate
ganirelix diacetate
GnRH, N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Et2-hArg(6,8)-AlaNH2(10)-
LHRH, N-acetyl-2-naphthylalanyl(1)-(4-chlorophenylalanyl)(2)-3-pyrdinylalanyl(3)-diethylhomoarginyl(6,8)-alaninamide(10)-
LHRH,N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Et2-hArg(6,8)-AlaNH2(10)-
N-Ac-(2-naphthyl)Ala-2-(4-Cl-Phe)-3-(3-pyridinyl-Ala)-6,8-Et2-hArg-10-AlaNH2-LHRH
N-acetyl-3-(2-naphthyl)-D-alanyl-p-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-L-tyrosyl-N(sup 6)-(N,N'-diethylamidino)-D-lysyl-L-leucyl-N(sup 6)-(N,N'-diethylamidino)-L-lysyl-L-prolyl-D-alaninamide diacetate (salt)
orgalutran
RS 26306
RS-26306
RS-26306-298

Canonical SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.